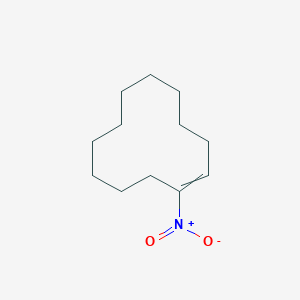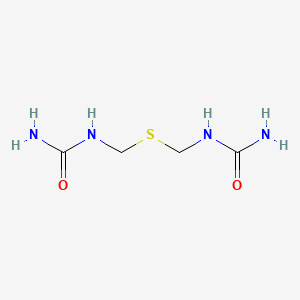
1,1'-(Sulfanediyldimethanediyl)diurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Sulfanediyldimethanediyl)diurea is an organic compound with the molecular formula C4H10N4O2S It is a derivative of urea, characterized by the presence of a sulfide group linking two urea moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(Sulfanediyldimethanediyl)diurea can be synthesized through several methods. One common approach involves the reaction of thiourea with formaldehyde under controlled conditions. The reaction typically proceeds as follows:
Reactants: Thiourea and formaldehyde.
Conditions: Acidic or basic medium, controlled temperature.
Procedure: Thiourea is reacted with formaldehyde in an aqueous solution, leading to the formation of 1,1’-(Sulfanediyldimethanediyl)diurea.
Industrial Production Methods
In industrial settings, the production of 1,1’-(Sulfanediyldimethanediyl)diurea may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification steps: Such as crystallization or filtration to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Sulfanediyldimethanediyl)diurea undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to sulfoxide or sulfone.
Reduction: The compound can be reduced to form simpler urea derivatives.
Substitution: The urea groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Simpler urea derivatives.
Substitution products: N-substituted ureas.
Aplicaciones Científicas De Investigación
1,1’-(Sulfanediyldimethanediyl)diurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(Sulfanediyldimethanediyl)diurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The sulfide group may also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea: Similar structure but lacks the methylene linkage.
Urea: Simpler structure with no sulfide group.
Sulfoxides and sulfones: Oxidized derivatives of sulfides.
Uniqueness
1,1’-(Sulfanediyldimethanediyl)diurea is unique due to its dual urea moieties linked by a sulfide group, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Número CAS |
43025-54-3 |
|---|---|
Fórmula molecular |
C4H10N4O2S |
Peso molecular |
178.22 g/mol |
Nombre IUPAC |
(carbamoylamino)methylsulfanylmethylurea |
InChI |
InChI=1S/C4H10N4O2S/c5-3(9)7-1-11-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10) |
Clave InChI |
DIVWDXPVWFBQDZ-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)N)SCNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[[3-[[[5-hydroxy-8-[[2-(methylsulfonyl)-4-nitrophenyl]azo]-1-naphthalenyl]amino]sulfonyl]phenyl]sulfonyl]amino]-](/img/structure/B14648927.png)
![3-[2-(Pyridin-2-yl)ethenyl]-1,2-benzoxazole](/img/structure/B14648935.png)
![1-[5-Anilino-3-(methylamino)-4-nitrothiophen-2-yl]ethan-1-one](/img/structure/B14648943.png)
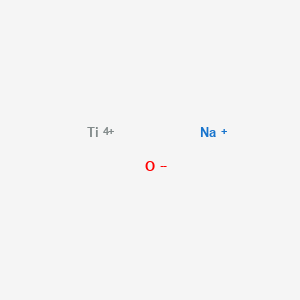
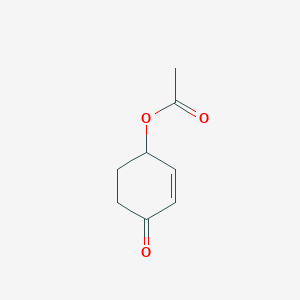
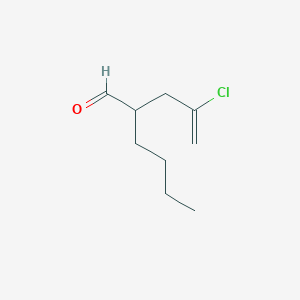

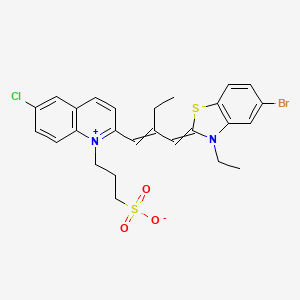

![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
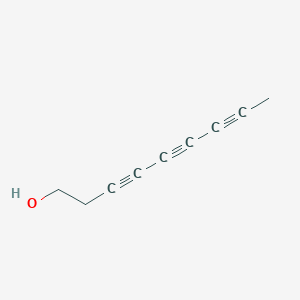
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
